Ziprasidone Sulfoxide
Overview
Description
Ziprasidone Sulfoxide is a metabolite of Ziprasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is formed through the oxidation of Ziprasidone and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone Sulfoxide typically involves the oxidation of Ziprasidone. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and other peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ziprasidone Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to Ziprasidone Sulfone.
Reduction: Reduction reactions can revert this compound back to Ziprasidone.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ziprasidone Sulfone.
Reduction: Ziprasidone.
Substitution: Various sulfoxide derivatives depending on the nucleophile used.
Scientific Research Applications
Ziprasidone Sulfoxide has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolism and bioavailability of Ziprasidone.
Pharmacodynamic Studies: Investigating the biological activity and efficacy of Ziprasidone and its metabolites.
Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents.
Analytical Chemistry: Developing analytical methods for the detection and quantification of Ziprasidone and its metabolites in biological samples.
Mechanism of Action
The mechanism of action of Ziprasidone Sulfoxide is closely related to that of Ziprasidone. It involves the modulation of neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. This compound binds to serotonin-2A (5-HT2A) and dopamine D2 receptors, contributing to its antipsychotic effects. The compound’s interaction with these receptors helps alleviate symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels and reducing abnormal brain activity.
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: The parent compound, used as an atypical antipsychotic.
Ziprasidone Sulfone: A further oxidized metabolite of Ziprasidone.
Other Atypical Antipsychotics: Compounds like olanzapine, quetiapine, risperidone, and aripiprazole, which also target serotonin and dopamine receptors.
Uniqueness
Ziprasidone Sulfoxide is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Ziprasidone. Unlike other atypical antipsychotics, Ziprasidone and its metabolites, including this compound, have a distinct receptor-binding profile and a lower incidence of metabolic side effects.
Properties
IUPAC Name |
6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQWGUKBVTGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580482 | |
Record name | 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188797-80-0 | |
Record name | Ziprasidone sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIPRASIDONE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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